N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-Benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-2-carboxamide derivative characterized by a benzofuran core substituted with a benzoyl group at position 2 and a chromene-2-carboxamide moiety at position 2. This compound’s structural complexity arises from the fusion of benzofuran and chromene systems, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C25H15NO5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H15NO5/c27-18-14-21(30-19-12-6-4-10-16(18)19)25(29)26-22-17-11-5-7-13-20(17)31-24(22)23(28)15-8-2-1-3-9-15/h1-14H,(H,26,29) |
InChI Key |
FRXYDIDLTRBSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide involves several steps. While specific literature references are scarce, here’s a general outline:
Benzofuran Synthesis: Start by synthesizing the benzofuran ring, possibly through cyclization reactions.
Benzoylation: Introduce the benzoyl group at the desired position on the benzofuran ring.
Chromene Formation: Form the chromene moiety, incorporating the 4-oxo functionality.
Amide Formation: Finally, amidate the compound to obtain the target this compound.
Industrial Production:: Unfortunately, industrial-scale production methods for this compound are not well-documented. Researchers primarily focus on its synthetic routes for laboratory-scale investigations.
Chemical Reactions Analysis
N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide likely undergoes various reactions:
Oxidation: The benzofuran and chromene moieties may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substituent modifications on the benzofuran or chromene rings are possible.
Common reagents and conditions depend on the specific reaction step. Major products could include derivatives with altered functional groups.
Scientific Research Applications
Structural Elucidation: Researchers study its spectroscopic properties (NMR, IR, UV-Vis) to understand its structure.
Synthetic Intermediates: It may serve as an intermediate in the synthesis of other compounds.
Biological Activity: Investigate its potential as an enzyme inhibitor, receptor modulator, or anticancer agent.
Drug Development: Assess its pharmacological properties for drug discovery.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Mechanism of Action
The precise mechanism by which N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Molecular Characteristics
The target compound’s molecular formula is C₂₅H₁₅NO₅ (calculated molecular weight: 409.3 g/mol), distinguishing it from simpler chromene-2-carboxamide derivatives. Key structural differences include:
- Benzoyl substituent: The electron-withdrawing benzoyl group at position 2 may influence electronic distribution and solubility compared to alkyl or heterocyclic substituents in analogs like N-(3-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide (3′a, C₁₈H₁₅NO₃, MW 294.11 g/mol) .
Table 1: Comparison of Physicochemical Properties
*Estimated based on structural analogs with high aromaticity .
Enzyme Inhibition and Antioxidant Effects
- Cholinesterase (ChE) Inhibition : Hybrid 14n () demonstrates potent hBuChE inhibition (IC₅₀ = 11.90 ± 0.05 nM) due to its melatonin and donepezil moieties, which are absent in the target compound . The benzofuran group in the target may instead favor interactions with other enzymes or receptors.
- Antioxidant Activity : Hybrid 14n shows strong antioxidant effects (3.04 TE), likely attributable to its indole and chromone systems. The target compound’s benzoyl group could modulate redox properties differently .
Structural Implications for Activity
- Chromene-2-Carboxamide Core : Common to all compounds, this moiety provides a scaffold for hydrogen bonding and hydrophobic interactions. Variations in substituents (e.g., benzoyl vs. imidazole) dictate target selectivity and potency .
- Benzofuran vs. Phenyl Substituents : The benzofuran system in the target compound may enhance metabolic stability compared to phenyl-substituted analogs like 3′a or 3′d, which have lower molecular weights and melting points .
Biological Activity
N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a chromene core fused with a benzofuran moiety, which is known for its pharmacological properties. The synthesis typically involves multi-step organic reactions, including amide bond formation and cyclization processes. Common methods include the use of catalysts like palladium or copper to enhance yields and purity.
2.1 Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, related benzofuran derivatives have shown broad-spectrum activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2.50 to 20 µg/mL, indicating potent antimicrobial effects .
2.2 Antioxidant Effects
The antioxidant activity of this compound has been assessed using DPPH scavenging assays, demonstrating significant free radical scavenging capabilities with percentages between 84.16% and 90.52% . This suggests potential applications in preventing oxidative stress-related diseases.
2.3 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies report that it stabilizes human red blood cell (HRBC) membranes, with stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase B, with an IC50 comparable to standard antibiotics like ciprofloxacin .
- Cellular Signaling Interference : The compound likely interacts with various receptors and signaling pathways, modulating cellular responses to inflammation and oxidative stress.
4.1 Study on Antimicrobial Efficacy
In a comparative study of benzofuran-based compounds, one derivative exhibited significant antimicrobial activity against E. coli DNA gyrase B with an IC50 of 9.80 µM . This highlights the potential of such compounds as alternatives to conventional antibiotics.
4.2 Antioxidant and Anti-inflammatory Assessment
Another study evaluated the antioxidant properties through DPPH assays and found that the compound effectively scavenged free radicals, supporting its use in formulations aimed at reducing oxidative damage .
5. Data Tables
| Biological Activity | Measurement Method | Results |
|---|---|---|
| Antimicrobial Activity | MIC Assay | 2.50 - 20 µg/mL |
| Antioxidant Activity | DPPH Scavenging | 84.16% - 90.52% |
| Anti-inflammatory Effect | HRBC Stabilization | 86.70% - 99.25% |
6. Conclusion
This compound exhibits promising biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. These properties position it as a candidate for further development in therapeutic applications targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
